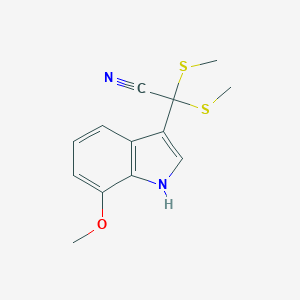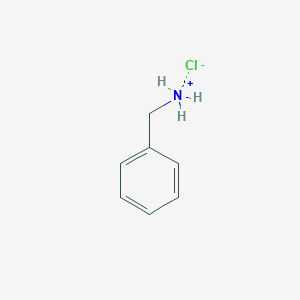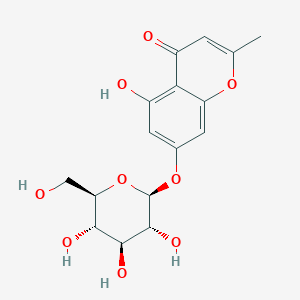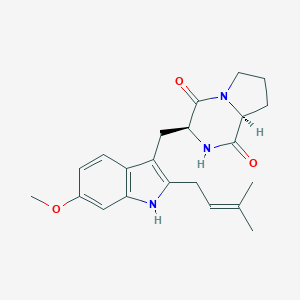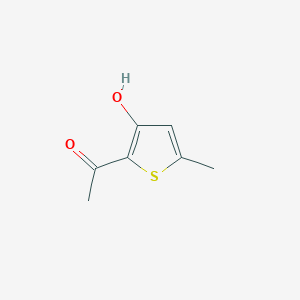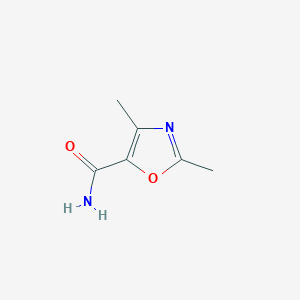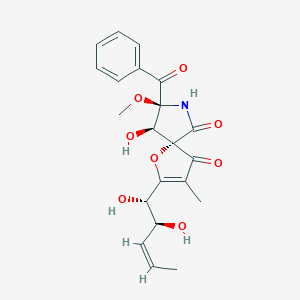![molecular formula C18H10O3 B161291 4-Phenylnaphtho[2,3-c]furan-1,3-dione CAS No. 1985-37-1](/img/structure/B161291.png)
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Overview
Description
“4-Phenylnaphtho[2,3-c]furan-1,3-dione” is a chemical compound with the molecular formula C18H10O3 . It is also known by other names such as “1-Phenyl-2,3-naphthalenedicarboxylic anhydride” and “4-phenylbenzofbenzofuran-1,3-dione” among others .
Synthesis Analysis
The synthesis of “4-Phenylnaphtho[2,3-c]furan-1,3-dione” and similar compounds has been a subject of research. Predominantly starting from 2-hydroxy-1,4-naphthoquinones, the two-step procedures, such as multi-component reaction, thermal cyclization with enamines, and CAN-mediated oxidative cycloaddition with enol ether, and one-step cascade approaches, such as transition-metal or strong-base or strong oxidant promoted thermal cyclization methods have been developed .
Molecular Structure Analysis
The molecular structure of “4-Phenylnaphtho[2,3-c]furan-1,3-dione” has been analyzed in several studies . The compound has a molecular weight of 274.3 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “4-Phenylnaphtho[2,3-c]furan-1,3-dione” are complex and varied. For instance, the reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors, thereby providing an intrinsically waste-free approach for the synthesis of functionalized and potentially biologically relevant naphtha .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenylnaphtho[2,3-c]furan-1,3-dione” include a molecular weight of 274.3 g/mol, XLogP3-AA of 4.2, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 274.062994177 g/mol, Monoisotopic Mass of 274.062994177 g/mol, Topological Polar Surface Area of 43.4 Ų, Heavy Atom Count of 21, and Formal Charge of 0 .
Scientific Research Applications
Crystal Structures Analysis The crystal structures of 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and related compounds were studied, revealing minor differences in their geometrical parameters. The analysis of these structures is crucial for understanding the compound's physical and chemical properties, which can be applied in various scientific research areas (Merbouh et al., 2021).
Synthetic Methodology and Applications
Photoinduced Direct Oxidative Annulation A novel methodology was introduced for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds, providing access to highly functionalized polyheterocyclic structures. This approach does not require transition metals or oxidants, making it a green and efficient synthetic route. The phenomenon of excited-state intramolecular proton transfer (ESIPT) observed in these compounds suggests potential applications in photochemical and photophysical studies (Zhang et al., 2017).
Blue-Luminescent Properties The synthesis and properties of 4-Phenylnaphtho[2,3-c]furan-1,3-dione derivatives with blue-luminescent properties were explored. These compounds displayed intense blue fluorescence both in solution and in solid state. Such properties are valuable in the development of new materials for optoelectronic devices and fluorescence-based applications (Kojima et al., 2016).
Future Directions
properties
IUPAC Name |
4-phenylbenzo[f][2]benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O3/c19-17-14-10-12-8-4-5-9-13(12)15(16(14)18(20)21-17)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGZQKISQRHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280531 | |
| Record name | 4-phenylnaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylnaphtho[2,3-c]furan-1,3-dione | |
CAS RN |
1985-37-1 | |
| Record name | NSC17350 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylnaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2,3-naphthalenedicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




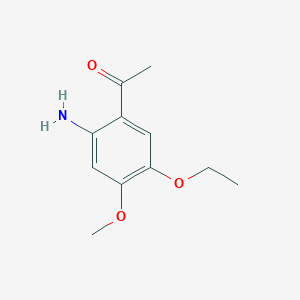
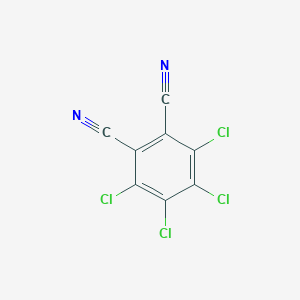

![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)

